molecular formula C11H12ClN3O2 B11859335 tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B11859335
M. Wt: 253.68 g/mol
InChI Key: ZECITGQXAAOAGE-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a preformed pyrazole with a pyridine derivative under specific conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

    Coupling Reactions: It can engage in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridines with different substituents, such as:

Uniqueness

The chloro group, in particular, can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research and industrial purposes .

Biological Activity

Tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activities, including its antiviral, anticancer, and antibacterial properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused ring system that enhances its biological activity. The general formula for this class is CnHmClNpOqC_nH_mClN_pO_q, where specific substitutions can significantly influence pharmacological effects.

Antiviral Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiviral properties. For instance, compounds with similar structures have demonstrated efficacy against various viruses:

Compound Virus Target Activity
Compound 1Tobacco Mosaic VirusHigh efficacy observed (56.8% curative activity)
Compound 2Herpes Simplex VirusNotable anti-HSV-1 activity reported

The antiviral mechanisms often involve inhibition of viral replication, with some compounds showing enhanced activity when modified with ester groups at specific positions on the pyrazole ring .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. These compounds demonstrate antiproliferative effects across several cancer cell lines:

Cell Line IC50 (μM) Effect
Human Breast Cancer0.75–4.15Significant growth inhibition
Murine Cancer ModelsN/ATumor growth inhibition in vivo

In vivo studies have shown that these compounds can inhibit tumor growth without systemic toxicity, making them promising candidates for further development as anticancer agents .

Antibacterial Activity

The antibacterial properties of pyrazolo[3,4-b]pyridines have also been documented. These compounds have been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusLow μg/mL
Escherichia coliModerate μg/mL

The mechanisms behind their antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Antiviral Efficacy Against HSV-1 : A study evaluated the compound's effect on Vero cells infected with HSV-1. Results indicated a significant reduction in viral load at concentrations as low as 10 μM.
  • Cytotoxicity in Cancer Models : In an orthotopic breast cancer mouse model, administration of the compound led to a marked decrease in tumor size over four weeks without affecting normal tissue proliferation.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

tert-butyl 4-chloropyrazolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-9-7(6-14-15)8(12)4-5-13-9/h4-6H,1-3H3

InChI Key

ZECITGQXAAOAGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=NC=CC(=C2C=N1)Cl

Origin of Product

United States

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